molecular formula C10H8BrClN2O2 B1484560 Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1352894-48-4

Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1484560
CAS No.: 1352894-48-4
M. Wt: 303.54 g/mol
InChI Key: WYWBOIAZOJIVRM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with suitable halogenated compounds.

  • Halogenation: Bromination and chlorination reactions are performed to introduce the bromo and chloro substituents at the 6th and 5th positions, respectively.

  • Esterification: The carboxylic acid group is converted to its ethyl ester form using ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted imidazo[1,2-a]pyridines with different nucleophiles.

Scientific Research Applications

Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is compared with other similar compounds such as Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate and Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate. While these compounds share structural similarities, this compound is unique in its specific halogenation pattern, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate

This comprehensive overview highlights the significance of Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate in scientific research and its potential applications across various fields

Properties

IUPAC Name

ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)7-5-14-8(13-7)4-3-6(11)9(14)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWBOIAZOJIVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
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Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

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